ETHYL (2Z)-2-[(2,3-DIHYDRO-1,4-BENZODIOXIN-6-YL)METHYLIDENE]-5-(3-ETHOXY-4-METHOXYPHENYL)-7-METHYL-3-OXO-2H,3H,5H-[1,3]THIAZOLO[3,2-A]PYRIMIDINE-6-CARBOXYLATE
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Overview
Description
Ethyl 2-(2,3-dihydro-1,4-benzodioxin-6-ylmethylene)-5-(3-ethoxy-4-methoxyphenyl)-7-methyl-3-oxo-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate is a complex organic compound with a unique structure that combines multiple functional groups
Preparation Methods
The synthesis of ETHYL (2Z)-2-[(2,3-DIHYDRO-1,4-BENZODIOXIN-6-YL)METHYLIDENE]-5-(3-ETHOXY-4-METHOXYPHENYL)-7-METHYL-3-OXO-2H,3H,5H-[1,3]THIAZOLO[3,2-A]PYRIMIDINE-6-CARBOXYLATE involves several stepsThe final step involves the esterification of the carboxylate group with ethanol under acidic conditions .
Chemical Reactions Analysis
Ethyl 2-(2,3-dihydro-1,4-benzodioxin-6-ylmethylene)-5-(3-ethoxy-4-methoxyphenyl)-7-methyl-3-oxo-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the formation of alcohols or amines.
Scientific Research Applications
Chemistry: It can be used as a building block for the synthesis of more complex molecules, particularly in the development of new materials with unique properties.
Biology: The compound’s structure suggests potential biological activity, making it a candidate for drug discovery and development.
Medicine: It may have therapeutic potential due to its ability to interact with specific biological targets, although further research is needed to confirm its efficacy and safety.
Mechanism of Action
The mechanism of action of ETHYL (2Z)-2-[(2,3-DIHYDRO-1,4-BENZODIOXIN-6-YL)METHYLIDENE]-5-(3-ETHOXY-4-METHOXYPHENYL)-7-METHYL-3-OXO-2H,3H,5H-[1,3]THIAZOLO[3,2-A]PYRIMIDINE-6-CARBOXYLATE is not fully understood. it is believed to interact with specific molecular targets, such as enzymes or receptors, through hydrogen bonding, hydrophobic interactions, and van der Waals forces. These interactions can modulate the activity of the target molecules, leading to various biological effects .
Comparison with Similar Compounds
Ethyl 2-(2,3-dihydro-1,4-benzodioxin-6-ylmethylene)-5-(3-ethoxy-4-methoxyphenyl)-7-methyl-3-oxo-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate can be compared to other similar compounds, such as:
Methyl {[3-(2,3-dihydro-1,4-benzodioxin-6-yl)-6-ethyl-4-oxo-2-(trifluoromethyl)-4H-chromen-7-yl]oxy}acetate: This compound shares the benzodioxin and chromenyl groups but differs in the presence of the trifluoromethyl group and the chromenyl core.
N-(2,3-dihydro-1,4-benzodioxin-6-ylmethylideneamino)-2-(4-methoxyanilino)acetamide: This compound has a similar benzodioxin core but differs in the presence of the methoxyanilino and acetamide groups.
These comparisons highlight the unique structural features of ETHYL (2Z)-2-[(2,3-DIHYDRO-1,4-BENZODIOXIN-6-YL)METHYLIDENE]-5-(3-ETHOXY-4-METHOXYPHENYL)-7-METHYL-3-OXO-2H,3H,5H-[1,3]THIAZOLO[3,2-A]PYRIMIDINE-6-CARBOXYLATE, which contribute to its distinct chemical and biological properties.
Properties
Molecular Formula |
C28H28N2O7S |
---|---|
Molecular Weight |
536.6 g/mol |
IUPAC Name |
ethyl (2Z)-2-(2,3-dihydro-1,4-benzodioxin-6-ylmethylidene)-5-(3-ethoxy-4-methoxyphenyl)-7-methyl-3-oxo-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate |
InChI |
InChI=1S/C28H28N2O7S/c1-5-34-22-15-18(8-10-19(22)33-4)25-24(27(32)35-6-2)16(3)29-28-30(25)26(31)23(38-28)14-17-7-9-20-21(13-17)37-12-11-36-20/h7-10,13-15,25H,5-6,11-12H2,1-4H3/b23-14- |
InChI Key |
WWYWAARTNAIOQO-UCQKPKSFSA-N |
SMILES |
CCOC1=C(C=CC(=C1)C2C(=C(N=C3N2C(=O)C(=CC4=CC5=C(C=C4)OCCO5)S3)C)C(=O)OCC)OC |
Isomeric SMILES |
CCOC1=C(C=CC(=C1)C2C(=C(N=C3N2C(=O)/C(=C/C4=CC5=C(C=C4)OCCO5)/S3)C)C(=O)OCC)OC |
Canonical SMILES |
CCOC1=C(C=CC(=C1)C2C(=C(N=C3N2C(=O)C(=CC4=CC5=C(C=C4)OCCO5)S3)C)C(=O)OCC)OC |
Origin of Product |
United States |
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